molecular formula C21H28N4O5 B11188790 Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11188790
M. Wt: 416.5 g/mol
InChI Key: LTCUSWQIYQCWNV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a phenyl group substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H28N4O5/c1-7-9-14-17(20(26)30-8-2)18(25-21(23-14)22-12(3)24-25)13-10-15(27-4)19(29-6)16(11-13)28-5/h10-11,18H,7-9H2,1-6H3,(H,22,23,24)

InChI Key

LTCUSWQIYQCWNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC

Origin of Product

United States

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